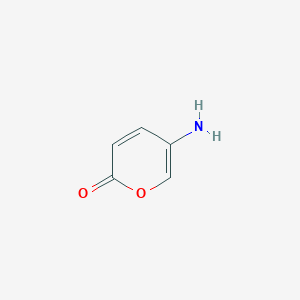
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining azepane, pyridine, piperidine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives, pyridine derivatives, and piperidine derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a modulator of specific biological pathways.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Comparación Con Compuestos Similares
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H29N3O |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
[2-[6-(azepan-1-yl)pyridin-3-yl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-10-4-3-5-11-19)26-17-9-6-12-21(26)20-13-14-22(24-18-20)25-15-7-1-2-8-16-25/h3-5,10-11,13-14,18,21H,1-2,6-9,12,15-17H2 |
Clave InChI |
ATJBOORQKLKZFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
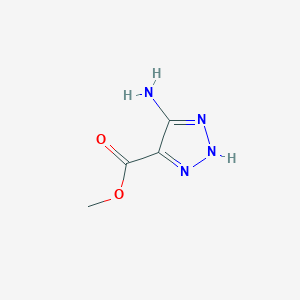
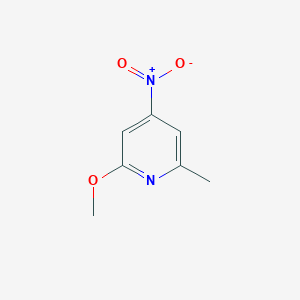
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
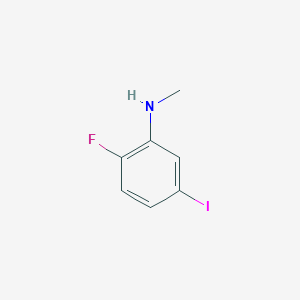
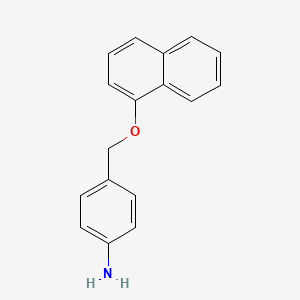

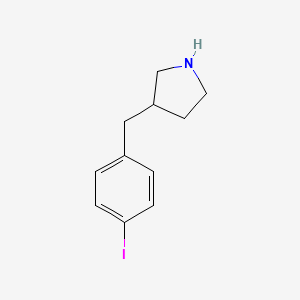
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
